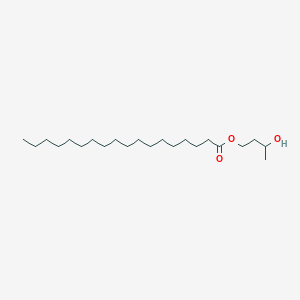

1,3-Butylene glycol 1-stearate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 1,3-butanodiol diestearato es un éster derivado del 1,3-butanodiol y el ácido esteárico. Este compuesto es conocido por sus aplicaciones en diversas industrias, particularmente en cosméticos y productos de cuidado personal, debido a sus propiedades emolientes e hidratantes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 1,3-butanodiol diestearato se sintetiza a través de una reacción de esterificación entre 1,3-butanodiol y ácido esteárico. La reacción típicamente implica calentar los reactivos en presencia de un catalizador ácido, como ácido sulfúrico o ácido p-toluensulfónico, para facilitar la formación del enlace éster. La reacción se lleva a cabo bajo condiciones de reflujo para eliminar el agua formada durante la reacción, lo que impulsa el equilibrio hacia la formación del éster.

Métodos de producción industrial: En entornos industriales, el proceso de esterificación a menudo se lleva a cabo en reactores grandes equipados con columnas de destilación para eliminar continuamente el agua y otros subproductos. La mezcla de reacción se calienta a temperaturas que oscilan entre 150 °C y 200 °C, y el proceso puede tardar varias horas en completarse. Después de la reacción, el producto se purifica mediante destilación o recristalización para obtener 1,3-butanodiol diestearato de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El 1,3-butanodiol diestearato puede sufrir diversas reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua y un catalizador ácido o básico, el enlace éster se puede romper para regenerar 1,3-butanodiol y ácido esteárico.

Transesterificación: El éster puede reaccionar con otro alcohol en presencia de un catalizador para formar un éster y un alcohol diferentes.

Oxidación: En condiciones específicas, la porción de glicol de la molécula se puede oxidar para formar aldehídos o ácidos correspondientes.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas con agua.

Transesterificación: Alcohol y un catalizador como metóxido de sodio o ácido sulfúrico.

Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.

Productos principales formados:

Hidrólisis: 1,3-butanodiol y ácido esteárico.

Transesterificación: Nuevos ésteres y alcoholes.

Oxidación: Aldehídos o ácidos derivados de la porción de glicol.

Aplicaciones Científicas De Investigación

El 1,3-butanodiol diestearato tiene una amplia gama de aplicaciones en la investigación científica y la industria:

Química: Se utiliza como intermedio en la síntesis de otros compuestos químicos.

Biología: Se emplea en la formulación de ensayos biológicos y experimentos debido a su biocompatibilidad.

Medicina: Se está investigando su posible uso en sistemas de administración de fármacos y como componente en formulaciones tópicas.

Industria: Se utiliza ampliamente en cosméticos y productos de cuidado personal como emoliente, humectante y estabilizador. Ayuda a mejorar la textura y la estabilidad de cremas, lociones y otras formulaciones.

Mecanismo De Acción

El principal mecanismo de acción del 1,3-butanodiol diestearato en cosméticos y productos de cuidado personal es su capacidad para formar una barrera protectora en la piel. Esta barrera ayuda a retener la humedad, lo que evita la sequedad y mejora la hidratación de la piel. Las propiedades emolientes del compuesto también contribuyen a una textura de la piel más suave y suave. A nivel molecular, el éster interactúa con la bicapa lipídica de la piel, mejorando su función de barrera y reduciendo la pérdida de agua transepidérmica.

Compuestos similares:

- 1,2-Butanodiol diestearato

- 1,4-Butanodiol diestearato

- Propilenglicol diestearato

Comparación: El 1,3-butanodiol diestearato es único debido a su estructura molecular específica, que confiere propiedades físicas y químicas distintas. En comparación con el 1,2-butanodiol diestearato y el 1,4-butanodiol diestearato, el isómero 1,3 tiene una disposición espacial diferente de los grupos hidroxilo, lo que afecta su reactividad e interacción con otras moléculas. El propilenglicol diestearato, por otro lado, tiene una estructura de cadena principal diferente, lo que lleva a variaciones en sus propiedades físicas y aplicaciones. La combinación única de 1,3-butanodiol y ácido esteárico en el 1,3-butanodiol diestearato da como resultado un compuesto con propiedades emolientes e hidratantes óptimas, lo que lo hace especialmente adecuado para su uso en cosméticos y productos de cuidado personal.

Comparación Con Compuestos Similares

- 1,2-Butylene glycol 1-stearate

- 1,4-Butylene glycol 1-stearate

- Propylene glycol 1-stearate

Comparison: 1,3-Butylene glycol 1-stearate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to 1,2-butylene glycol 1-stearate and 1,4-butylene glycol 1-stearate, the 1,3-isomer has a different spatial arrangement of hydroxyl groups, affecting its reactivity and interaction with other molecules. Propylene glycol 1-stearate, on the other hand, has a different backbone structure, leading to variations in its physical properties and applications. The unique combination of 1,3-butylene glycol and stearic acid in this compound results in a compound with optimal emollient and moisturizing properties, making it particularly suitable for use in cosmetics and personal care products.

Propiedades

Número CAS |

14251-38-8 |

|---|---|

Fórmula molecular |

C22H44O3 |

Peso molecular |

356.6 g/mol |

Nombre IUPAC |

3-hydroxybutyl octadecanoate |

InChI |

InChI=1S/C22H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-20-19-21(2)23/h21,23H,3-20H2,1-2H3 |

Clave InChI |

DXJKELXFOSBWCK-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCCC(C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.